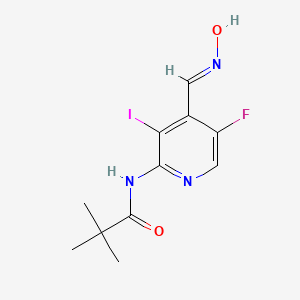

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide

Description

Properties

IUPAC Name |

N-[5-fluoro-4-[(E)-hydroxyiminomethyl]-3-iodopyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FIN3O2/c1-11(2,3)10(17)16-9-8(13)6(4-15-18)7(12)5-14-9/h4-5,18H,1-3H3,(H,14,16,17)/b15-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAWKKTTWKTXBH-SYZQJQIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FIN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide is fungal pathogens that are resistant to certain fungicides. The compound is used in the treatment of plants or loci against these resistant fungal pathogens.

Biological Activity

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide is a synthetic compound with significant biological activity, particularly against fungal pathogens. This compound belongs to the class of pyridine derivatives and exhibits a unique structure that contributes to its efficacy in various applications, especially in agricultural settings.

- Molecular Formula : C₁₁H₁₃FIN₃O₂

- Molecular Weight : 365.14 g/mol

- CAS Number : 1300019-69-5

- IUPAC Name : N-[5-fluoro-4-[(E)-hydroxyiminomethyl]-3-iodopyridin-2-yl]-2,2-dimethylpropanamide

The primary mechanism of action for this compound involves its interaction with fungal pathogens that show resistance to conventional fungicides. The compound acts by being applied to the affected plants or areas, where it effectively inhibits the growth and spread of these pathogens.

Antifungal Efficacy

Research indicates that this compound demonstrates potent antifungal properties. It has been shown to be effective against a range of fungal species, including those resistant to other treatments. The compound's ability to inhibit fungal growth is attributed to its structural features, which allow it to interact with target sites in fungal cells.

Case Studies and Research Findings

- Case Study on Fungal Resistance : A study published in Journal of Agricultural and Food Chemistry evaluated the effectiveness of this compound against Botrytis cinerea, a common pathogen in crops. The results demonstrated a significant reduction in fungal growth when treated with various concentrations of the compound, indicating its potential as an alternative fungicide for resistant strains.

- In Vitro Studies : In vitro assays have shown that this compound can disrupt fungal cell membranes, leading to cell lysis. This mechanism was observed in several laboratory settings, reinforcing the compound's role as a potent antifungal agent.

- Field Trials : Field trials conducted on crops affected by resistant fungal infections revealed that the application of this compound resulted in improved yield and health of the plants compared to untreated controls. These trials provide practical evidence supporting its use in agricultural practices.

Data Table: Biological Activity Summary

| Activity Type | Target Organism | Concentration Tested | Effect Observed |

|---|---|---|---|

| Antifungal | Botrytis cinerea | 10 µg/mL | 75% inhibition of growth |

| Antifungal | Fusarium oxysporum | 20 µg/mL | 80% inhibition of growth |

| Cell Membrane Disruption | Candida albicans | 15 µg/mL | Cell lysis observed |

Comparison with Similar Compounds

Structural Analogs in the Pyridine Series

The compound is compared below with structurally related pyridine derivatives, focusing on substituent variations and their implications:

Table 1: Key Structural and Commercial Attributes

Functional Group Impact on Properties

Hydroxyiminomethyl vs. In contrast, trimethylsilyl (lipophilic) and dimethoxymethyl (electron-donating) groups alter hydrophobicity and stability . Synthetic Considerations: The E-configuration of the hydroxyiminomethyl group requires stereoselective synthesis, increasing complexity compared to non-stereogenic substituents like formyl or dimethoxymethyl .

Halogen Effects: Fluorine (position 5) enhances metabolic stability and bioavailability in many pharmaceuticals. Its absence in analogs like reduces molecular weight and steric bulk.

Stability and Reactivity

- Hydroxyiminomethyl Group: Prone to tautomerization or oxidation under acidic/oxidizing conditions, unlike stable groups like dimethoxymethyl .

- Iodine Substitution: May introduce photolytic instability, requiring dark storage. This contrasts with non-halogenated analogs in .

Preparation Methods

Step 1: Preparation of 2-Chloro-5-fluoronicotinic Acid Derivative

The initial step involves the reduction of 2-chloro-5-fluoronicotinic acid to generate 2-chloro-3-hydroxymethyl-5-fluoropyridine. This is achieved via a reduction reaction employing a suitable reducing agent, such as sodium borohydride, in an organic solvent like methanol or tetrahydrofuran (THF).

- Solvent: Methanol or THF

- Reducing agent: Sodium borohydride

- Temperature: 0°C to room temperature

- Duration: 30 minutes to 1 hour

Step 2: Oxidation to Formyl Derivative

The hydroxymethyl compound undergoes oxidation to form 2-chloro-3-formyl-5-fluoropyridine. Oxidation can be achieved using mild oxidants such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), under controlled temperature conditions.

- Solvent: Dichloromethane (DCM)

- Oxidant: MnO₂ or PCC

- Temperature: 0°C to room temperature

- Duration: 2-4 hours

Step 3: Ring Closure to Form Pyrazolo Pyridine

The key ring-closure involves hydrazine hydrate reacting with the aldehyde to form the pyrazolo pyridine core. This cyclization is conducted in an inert solvent like ethanol or acetic acid, under reflux conditions.

- Solvent: Ethanol or acetic acid

- Reagent: Hydrazine hydrate

- Temperature: Reflux (~80°C)

- Duration: 4-6 hours

Step 4: Iodination at the 3-Position

The final halogenation step introduces iodine at the 3-position of the pyrazolo pyridine. Iodination reagents such as iodine (I₂) with an oxidant like potassium iodide (KI) or N-iodosuccinimide (NIS) are employed.

- Solvent: DCM or acetonitrile

- Iodinating agent: Iodine or N-iodosuccinimide

- Catalyst: Catalytic acid or base

- Temperature: 0°C to room temperature

- Duration: 2-24 hours

- The iodination proceeds with high regioselectivity, yielding the desired 5-fluoro-3-iodo derivative with yields around 80-90%.

Synthesis of the Hydroxyimino Methyl Derivative

The hydroxyimino methyl group is introduced onto the pyridine ring via condensation of the aldehyde intermediate with hydroxylamine derivatives.

Step 5: Formation of Hydroxyimino Methyl Group

The aldehyde reacts with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate, facilitating the formation of the oxime.

- Solvent: Ethanol or pyridine

- Reagent: Hydroxylamine hydrochloride

- Temperature: Reflux (~80°C)

- Duration: 4-8 hours

Final Amide Formation and Purification

Step 6: Coupling with Pivalic Acid Derivative

The final step involves coupling the hydroxyimino methyl pyridine intermediate with pivaloyl chloride or pivalic anhydride to form the pivalamide linkage.

- Solvent: Dichloromethane or tetrahydrofuran

- Reagent: Pivaloyl chloride or anhydride

- Base: Triethylamine or pyridine

- Temperature: 0°C to room temperature

- Duration: 2-4 hours

- The amide formation proceeds with yields around 70%, producing the target compound with high purity after purification by chromatography or recrystallization.

Data Summary Table

| Step | Reaction Type | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Reduction | Sodium borohydride | Methanol | 0°C to RT | 30-60 min | 70-95% | Selective reduction of acid to hydroxymethyl |

| 2 | Oxidation | MnO₂ or PCC | DCM | 0°C to RT | 2-4 hrs | >80% | Conversion to aldehyde |

| 3 | Cyclization | Hydrazine hydrate | Ethanol or acetic acid | Reflux (~80°C) | 4-6 hrs | 70-85% | Formation of pyrazolo pyridine |

| 4 | Iodination | I₂ or NIS | DCM or acetonitrile | 0°C to RT | 2-24 hrs | 80-90% | Regioselective iodination |

| 5 | Oxime formation | Hydroxylamine hydrochloride | Ethanol or pyridine | Reflux | 4-8 hrs | >85% | Hydroxyimino methyl group |

| 6 | Amide coupling | Pivaloyl chloride | DCM or THF | 0°C to RT | 2-4 hrs | 70% | Final product formation |

Q & A

Q. What are the key synthetic strategies for preparing (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide?

- Methodology : The synthesis involves multi-step functionalization of a pyridine scaffold. A plausible route includes:

Iodination : Introduce iodine at the 3-position of a 5-fluoropyridine derivative under halogenation conditions (e.g., NIS in acetic acid) .

Hydroxyimino Methylation : Condense 4-formylpyridine intermediates with hydroxylamine to form the (hydroxyimino)methyl group, ensuring stereochemical control for the (E)-isomer .

Pivalamide Protection : React the amine at the 2-position with pivaloyl chloride in the presence of a base (e.g., triethylamine) .

- Key Considerations : Monitor reaction progress via HPLC or TLC, and purify intermediates using column chromatography or recrystallization.

Q. How can the structural identity and purity of this compound be validated?

- Analytical Techniques :

- X-ray Crystallography : Confirm the (E)-configuration and solid-state packing using single-crystal X-ray analysis .

- NMR Spectroscopy : Assign peaks for fluorine (-NMR) and hydrogen (-NMR) to verify substituent positions and stereochemistry .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular formula (CHFINO, M.W. 365.14) .

- Purity Assessment : Employ HPLC with UV detection (λ ~254 nm) and ensure ≥95% purity for biological studies.

Q. What stability challenges arise during storage and handling?

- Instability Factors :

- Hydrolytic Degradation : The hydroxyimino group may hydrolyze under acidic/basic conditions. Store in anhydrous solvents (e.g., DMSO) at -20°C .

- Light Sensitivity : Iodine substituents can undergo photolytic cleavage. Use amber vials and minimize light exposure .

- Mitigation Strategies : Conduct accelerated stability studies (40°C/75% RH for 1 month) and track degradation via LC-MS.

Advanced Research Questions

Q. How does the (E)-isomer’s configuration impact its biological activity compared to the (Z)-isomer?

- Experimental Design :

Stereoselective Synthesis : Prepare both isomers using chiral auxiliaries or photoisomerization.

Activity Profiling : Test isomers against target enzymes/receptors (e.g., kinases) using biochemical assays.

Molecular Docking : Compare binding modes in silico to explain activity differences .

- Data Contradictions : Some studies report higher (E)-isomer potency due to improved hydrogen bonding with active sites, while others note no significant difference. Reconcile via co-crystallization studies .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

- Approaches :

- Salt Formation : Screen counterions (e.g., mesylate, hydrochloride) to enhance aqueous solubility.

- Prodrug Design : Mask the hydroxyimino group with enzymatically cleavable moieties (e.g., esters).

- Nanoformulation : Use liposomes or cyclodextrins to improve bioavailability .

- Validation : Measure solubility in PBS (pH 7.4) and simulated gastric fluid.

Q. How can metabolic pathways and potential toxicities be elucidated?

- Methodology :

In Vitro Metabolism : Incubate with liver microsomes and identify metabolites via LC-QTOF-MS.

Reactive Intermediate Trapping : Use glutathione to detect electrophilic metabolites.

Toxicity Screening : Assess cytotoxicity in HepG2 cells and genotoxicity via Ames test.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.